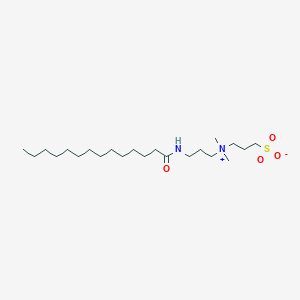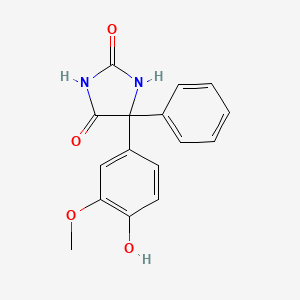
MCAT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methcathinone, commonly referred to as MCAT, is a synthetic stimulant belonging to the cathinone class. It is structurally similar to methamphetamine and cathinone, the active ingredient in the khat plant. Methcathinone is known for its potent stimulant effects, including increased alertness, euphoria, and enhanced sensory perception .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methcathinone can be synthesized through the oxidation of ephedrine or pseudoephedrine using potassium permanganate in an acidic medium. The reaction typically involves dissolving ephedrine or pseudoephedrine in a solvent such as ethanol, followed by the gradual addition of potassium permanganate. The mixture is then stirred and heated to facilitate the oxidation process .
Industrial Production Methods
Industrial production of methcathinone involves more sophisticated techniques to ensure purity and yield. One common method is the catalytic reduction of 2-methylamino-1-phenylpropan-1-one using hydrogen gas in the presence of a palladium catalyst. This method is preferred for large-scale production due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methcathinone undergoes several types of chemical reactions, including:
Oxidation: Methcathinone can be further oxidized to form 2-methylamino-1-phenylpropan-1-one.
Reduction: It can be reduced to methamphetamine using reducing agents such as lithium aluminum hydride.
Substitution: Methcathinone can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: 2-methylamino-1-phenylpropan-1-one.
Reduction: Methamphetamine.
Substitution: Various substituted methcathinone derivatives.
Wissenschaftliche Forschungsanwendungen
Methcathinone has been extensively studied for its effects on the central nervous system. It is used as a model compound to understand the mechanisms of action of synthetic cathinones. Research has shown that methcathinone increases neuronal activity and enhances sensory processing efficiency, making it a valuable tool in neuroscience research .
In the field of medicine, methcathinone is used to study the effects of stimulant drugs on neurotransmitter systems, particularly dopamine, norepinephrine, and serotonin. Its structural similarity to methamphetamine makes it a useful compound for investigating the pharmacological properties of amphetamines .
Wirkmechanismus
Methcathinone exerts its effects by enhancing monoaminergic neurotransmission. It inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. Methcathinone also promotes the release of neurotransmitters stored in synaptic vesicles and interacts directly with neurotransmitter receptors .
Vergleich Mit ähnlichen Verbindungen
Methcathinone is often compared to other synthetic cathinones and amphetamines due to its similar structure and effects. Some similar compounds include:
Methamphetamine: Both compounds have stimulant effects, but methamphetamine is more potent and has a longer duration of action.
Cathinone: The natural counterpart found in the khat plant, with milder effects compared to methcathinone.
3,4-methylenedioxymethamphetamine (MDMA): Known for its empathogenic effects, MDMA has a different mechanism of action, primarily affecting serotonin levels.
Methcathinone’s unique combination of stimulant properties and its ability to enhance sensory processing make it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
36653-52-8 |
|---|---|
Molekularformel |
C16H14N2O4 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
5-(4-hydroxy-3-methoxyphenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O4/c1-22-13-9-11(7-8-12(13)19)16(10-5-3-2-4-6-10)14(20)17-15(21)18-16/h2-9,19H,1H3,(H2,17,18,20,21) |
InChI-Schlüssel |
SVDVJBWDBYSQLO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3)O |
Synonyme |
5-(4-hydroxy-3-methoxyphenyl)-5-phenylhydantoin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



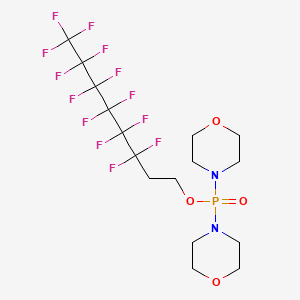
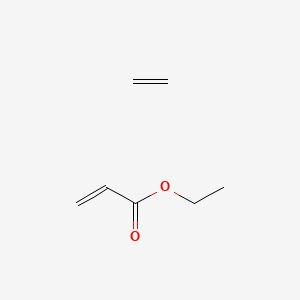

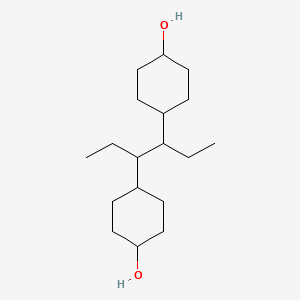
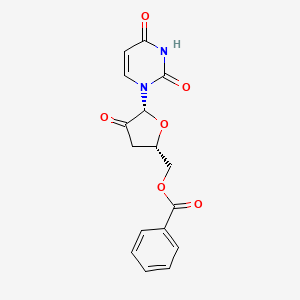
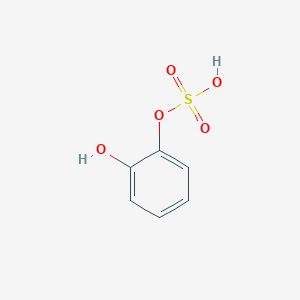
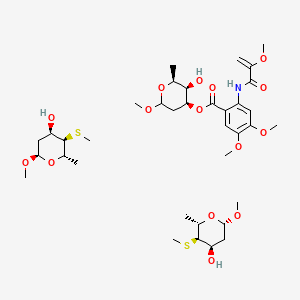
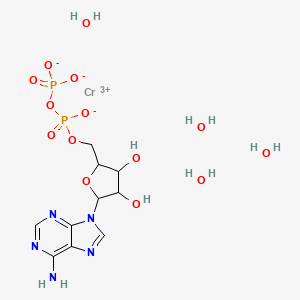
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)-1-imidazolidinyl]acetamide](/img/structure/B1228125.png)
![N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1228127.png)
![N-tert-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1228128.png)
![5-Nitro-2-thiophenecarboxylic acid [1-[(3,5-dichloro-2-pyridinyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1228129.png)
